REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][OH:4].C[O-].[Na+].Br.[N:9]1[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][CH:10]=1.P(=O)(O)(O)O>C(O)C>[OH:4][CH2:3][CH2:2][S:1][CH2:15][C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
Sodium methoxide
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
Br.N1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
dihydrogen phosphate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
after stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 38° C.
|
Type
|
CUSTOM
|
Details
|
a clear solution resulted
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled somewhat
|
Type
|
ADDITION
|
Details
|
was added portionwise over 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 80 minutes
|
Duration
|
80 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to a thick mass, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 140 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted twice with 140 ml
|
Type
|
DISSOLUTION
|
Details
|
Salt was dissolved in the aqueous phase during the second extraction
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were back washed twice with 150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of 1 N NaOH, dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about half-volume
|
Type
|
FILTRATION
|
Details
|
recovered by filtration
|
Type
|
CUSTOM
|
Details
|
The crude was recrystallized from absolute ethanol
|
Type
|
CUSTOM
|
Details
|
yielding
|
Type
|
CUSTOM
|
Details
|
purified 4-(2-hydroxyethylthiomethyl)pyridinium dihydrogen phosphate (14.0 g.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |